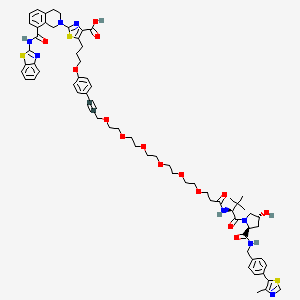

PROTAC Bcl-xL degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H80N8O14S3 |

|---|---|

Molecular Weight |

1329.6 g/mol |

IUPAC Name |

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]phenoxy]propyl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C68H80N8O14S3/c1-45-60(91-44-70-45)49-20-16-47(17-21-49)41-69-63(80)55-40-50(77)42-76(55)64(81)61(68(2,3)4)72-58(78)25-29-85-31-33-87-35-37-89-39-38-88-36-34-86-32-30-84-27-8-10-46-18-22-51(23-19-46)90-28-9-15-57-59(65(82)83)73-67(93-57)75-26-24-48-11-7-12-52(53(48)43-75)62(79)74-66-71-54-13-5-6-14-56(54)92-66/h5-7,11-14,16-23,44,50,55,61,77H,9,15,24-43H2,1-4H3,(H,69,80)(H,72,78)(H,82,83)(H,71,74,79)/t50-,55+,61-/m1/s1 |

InChI Key |

LOJJAKUNUJJOKC-MXEISZGISA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Bcl-xL PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma-extra large (Bcl-xL) is a pivotal anti-apoptotic protein, making it a prime target for cancer therapy. However, the clinical utility of conventional Bcl-xL inhibitors is severely hampered by on-target toxicity, specifically dose-limiting thrombocytopenia, as platelets are uniquely dependent on Bcl-xL for survival.[1][2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative strategy to overcome this limitation. By hijacking the ubiquitin-proteasome system, Bcl-xL PROTACs induce the selective degradation of the Bcl-xL protein in cancer cells while sparing platelets, offering a promising therapeutic window.[4]

This guide provides an in-depth overview of the discovery, synthesis, and evaluation of Bcl-xL PROTACs, presenting key data, experimental protocols, and the underlying biological pathways.

The Rationale for Bcl-xL Degradation

Bcl-xL in the Intrinsic Apoptosis Pathway

Bcl-xL is a member of the Bcl-2 family of proteins that are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] In healthy cells, Bcl-xL sequesters pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane.[6][7] This action preserves mitochondrial integrity and prevents the release of cytochrome c into the cytoplasm, a critical step for apoptosome formation and subsequent caspase activation.[6] In many cancers, Bcl-xL is overexpressed, contributing to tumor cell survival and resistance to chemotherapy.[1]

PROTACs: A Paradigm Shift for Targeting Bcl-xL

PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] This design allows the PROTAC to act as a bridge, forming a ternary complex between Bcl-xL and an E3 ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to Bcl-xL, marking it for degradation by the 26S proteasome.[2][8]

The key advantage of this approach lies in achieving tissue selectivity. E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN) are expressed at significantly lower levels in platelets compared to cancer cells.[1][2] By recruiting these specific E3 ligases, Bcl-xL PROTACs can induce potent degradation in tumor cells while having minimal effect on platelets, thereby circumventing the critical dose-limiting toxicity of traditional inhibitors.[3][4]

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

The Evolving Landscape of Bcl-xL Degraders: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The strategic degradation of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein frequently overexpressed in various cancers, represents a promising therapeutic avenue. Overcoming the dose-limiting thrombocytopenia associated with direct inhibition of Bcl-xL has been a significant hurdle. This technical guide delves into the core principles of the structure-activity relationship (SAR) of Bcl-xL degraders, primarily focusing on Proteolysis Targeting Chimeras (PROTACs), providing a comprehensive overview of their design, mechanism, and the critical interplay between their constituent parts.

Introduction: Shifting from Inhibition to Degradation

Bcl-xL is a key regulator of the intrinsic apoptotic pathway, and its inhibition can restore the natural process of programmed cell death in cancer cells.[1][2] However, the clinical utility of Bcl-xL inhibitors like Navitoclax (ABT-263) has been hampered by on-target toxicity, specifically a rapid and dose-dependent decrease in platelet counts, as platelets are highly dependent on Bcl-xL for their survival.[1][3][4]

Targeted protein degradation, particularly through the use of PROTACs, offers an elegant solution to this challenge.[5][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[7] This is achieved by simultaneously binding to the protein of interest (Bcl-xL) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] A key advantage of this approach is the potential for tissue-selective degradation by leveraging the differential expression of E3 ligases in various cell types. For instance, E3 ligases like von Hippel-Lindau (VHL) and Cereblon (CRBN) are poorly expressed in platelets compared to many cancer cell lines, forming the basis for designing platelet-sparing Bcl-xL degraders.[1][6]

Core Components and Mechanism of Action

A Bcl-xL degrader typically consists of three key components: a "warhead" that binds to Bcl-xL, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The interplay between these three elements is crucial for the degrader's efficacy and selectivity.

The general mechanism of action for a Bcl-xL PROTAC is a catalytic cycle involving the formation of a key ternary complex.

Caption: General mechanism of PROTAC-mediated Bcl-xL degradation.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective Bcl-xL degraders is a multifactorial optimization process. The SAR is not only dependent on the individual components but also on the synergistic interactions within the ternary complex.

The Warhead: Targeting Bcl-xL

The majority of current Bcl-xL degraders utilize warheads derived from the potent Bcl-2/Bcl-xL dual inhibitor ABT-263 (Navitoclax).[1][8] The choice of attachment point on the warhead is critical for maintaining high-affinity binding to Bcl-xL while allowing for the linker and E3 ligase to be positioned favorably for ternary complex formation.

-

Solvent-Exposed Regions: Co-crystal structures of ABT-263 bound to Bcl-xL have identified solvent-exposed regions, such as the morpholine ring, as suitable points for linker attachment.[1] This minimizes disruption of the key interactions required for binding to the BH3 groove of Bcl-xL.[2]

-

Novel Attachment Points: More recent studies have explored alternative attachment points on the ABT-263 scaffold, such as the dimethyl groups of the cyclohexene ring.[7][9] This has led to the development of novel degraders like PZ703b, which not only potently degrades Bcl-xL but also exhibits enhanced inhibitory activity against Bcl-2 through the formation of a stable {BCL-2:PROTAC:VCB} ternary complex.[9][10][11] This dual-action mechanism broadens the potential anti-cancer spectrum.[9]

E3 Ligase Ligands: Recruiting the Degradation Machinery

The choice of E3 ligase has profound implications for degrader activity, selectivity, and toxicity profile.

-

VHL and CRBN: The most commonly recruited E3 ligases for Bcl-xL degraders are VHL and CRBN.[1][9] Their low expression in platelets is the primary reason for the reduced thrombocytopenia observed with these degraders compared to inhibitors.[1][6] In some cell lines, CRBN-based degraders have shown higher cytotoxicity and Bcl-xL degradation activity compared to their VHL-based counterparts.[1]

-

MDM2: More recently, MDM2 has been explored as an E3 ligase for Bcl-xL degradation.[8][12] This is particularly relevant for cancers where MDM2 is overexpressed. Degraders recruiting MDM2, such as the BMM series, have the unique dual functionality of degrading Bcl-xL while also stabilizing the tumor suppressor p53.[8]

The Linker: The Key to Optimization ("Linkerology")

The chemical linker is arguably the most critical and challenging component to optimize in degrader design. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex, which in turn influences degradation efficiency and selectivity.[1][7]

-

Linker Length: Systematic variations in linker length have demonstrated a significant impact on activity. For instance, in one series of VHL-based degraders, an 8-carbon methylene linker (compound PP5) showed the highest potency in killing cancer cells and inducing Bcl-xL degradation.[9]

-

Linker Composition: Both alkane and polyethylene glycol (PEG) linkers have been successfully employed. In some cases, PEG linkers have resulted in more potent degraders, such as in the case of the CRBN-dependent degrader XZ739.[1]

-

Linker Attachment and Selectivity: The attachment point of the linker can dramatically alter the degradation profile. Subtle changes in linker chemistry have been shown to convert a Bcl-xL selective degrader into a dual Bcl-xL/Bcl-2 degrader.[8] This highlights the linker's role in modulating the presentation of the warhead and E3 ligase ligand to their respective proteins, thereby influencing the formation of productive ternary complexes.[13]

Caption: The iterative process of linker optimization in Bcl-xL degrader design.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative Bcl-xL degraders from the literature.

Table 1: VHL-Recruiting Bcl-xL Degraders

| Compound | Warhead | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Ref. |

| DT2216 | ABT-263 derivative | Not specified | MOLT-4 | ~25 | >90% | ~25 | [9] |

| PP5 | ABT-263 derivative | 8-carbon alkane | MOLT-4 | 27.2 | >90% | 32.1 | [9] |

| PZ703b | ABT-263 derivative | Not specified | MOLT-4 | 14.3 | >95% | 15.9 | [7] |

| PZ703b | ABT-263 derivative | Not specified | RS4;11 | 11.6 | >95% | 11.3 | [7] |

| NXD02 | Weak Bcl-xL inhibitor | Not specified | MOLM13 | <1 | >95% | 1.1 | [3][4] |

Table 2: CRBN-Recruiting Bcl-xL Degraders

| Compound | Warhead | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Ref. |

| 17b (XZ739) | ABT-263 derivative | PEG, 11 atoms | MOLT-4 | 2.5 | >95% | 3.6 | [1] |

| 15a | ABT-263 derivative | Alkane | MOLT-4 | ~50 | >90% | ~80 | [1] |

| 15b | ABT-263 derivative | PEG | MOLT-4 | ~20 | >95% | ~30 | [1] |

Table 3: MDM2-Recruiting Bcl-xL Degraders

| Compound | Warhead | E3 Ligand | Cell Line | Degradation at 10 µM | IC50 (µM) | Ref. |

| BMM4 | ABT-263 | Nutlin-3 | U87 | Significant | >10 | [8] |

| BMM4 | ABT-263 | Nutlin-3 | A549 | Effective | 4.99 | [8] |

(Note: Data is compiled from multiple sources and experimental conditions may vary. DC50: half-maximal degradation concentration; Dmax: maximum degradation; IC50: half-maximal inhibitory concentration for cell viability.)

Key Experimental Protocols

The evaluation of Bcl-xL degraders involves a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Cellular Degradation Assay (Western Blot)

-

Objective: To quantify the reduction in Bcl-xL protein levels following treatment with a degrader.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MOLT-4, RS4;11, U87) are cultured to ~70-80% confluency.[1][8]

-

Treatment: Cells are treated with a serial dilution of the degrader compound or vehicle control (e.g., DMSO) for a specified time period (e.g., 16, 24 hours).[1][8]

-

Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-xL and a loading control (e.g., β-actin, GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ.

-

Analysis: Bcl-xL levels are normalized to the loading control. DC50 and Dmax values are calculated by fitting the data to a dose-response curve in software such as Prism.[13]

-

Cell Viability Assay

-

Objective: To measure the cytotoxic effect of the degraders on cancer cells and platelets.

-

Methodology:

-

Plating: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of degrader concentrations for a period of time (e.g., 72 hours).

-

Reagent Addition: A viability reagent such as CellTiter-Glo® (Promega) is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measurement: Luminescence is measured using a plate reader.

-

Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

Ternary Complex Formation Assays

-

Objective: To confirm that the degrader induces the formation of a ternary complex between Bcl-xL and the E3 ligase.

-

Methodologies:

-

AlphaLISA (Amplified Luminescent Proximity Homestead Assay):

-

Principle: This is a bead-based, no-wash immunoassay that measures the proximity of two molecules.

-

Setup: Recombinant tagged proteins (e.g., His-tagged VCB complex and GST-tagged Bcl-xL) are incubated with the degrader. AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other (e.g., anti-His) are added.

-

Measurement: If a ternary complex forms, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent emission at 615 nm. The strength of the signal is proportional to the amount of ternary complex formed.[13]

-

-

NanoBRET (Bioluminescence Resonance Energy Transfer):

-

Principle: This cell-based assay measures protein-protein interactions in live cells.

-

Setup: Cells are transiently transfected with plasmids encoding for Bcl-xL fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® protein (energy acceptor).[13] Cells are then treated with the HaloTag® ligand labeled with a fluorescent reporter.

-

Treatment and Measurement: Upon addition of the degrader, ternary complex formation brings the donor and acceptor into proximity, allowing for energy transfer. The BRET signal is measured as the ratio of the acceptor emission to the donor emission.[13]

-

-

Conclusion and Future Directions

The development of Bcl-xL degraders has successfully demonstrated that the PROTAC strategy can overcome the on-target toxicity of inhibitors by exploiting differential E3 ligase expression. The intricate SAR has shown that linkerology is a paramount factor in achieving high degradation potency and modulating selectivity. The discovery of degraders with dual mechanisms of action, such as PZ703b, and the exploration of novel E3 ligases like MDM2 are expanding the therapeutic potential of this class of molecules. Future efforts will likely focus on the fine-tuning of linker compositions for improved pharmacokinetic properties, the structural elucidation of more ternary complexes to guide rational design[14][15], and the development of degraders with even greater selectivity and efficacy for a wider range of Bcl-xL-dependent malignancies. The "Weak Inhibitor, Strong Degrader" paradigm, exemplified by NXD02, also presents a promising new direction to further improve the therapeutic window by minimizing inhibitor-like off-target effects in vivo.[3][4]

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paper: Discovery of BCL-XL Heterobifunctional Degrader with Potentially Improved Therapeutic Window and Minimal Platelet Toxicity for Hematological Malignancies [ash.confex.com]

- 4. Unveiling a Novel BCL-XL Degrader: Enhancing Treatment Outlook for Hematological Cancers with Reduced Toxicity [synapse.patsnap.com]

- 5. Potent and Selective BCL-XL Inhibitors and PROTAC Compounds as Potential Cancer Treatment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural Insights into PROTAC-Mediated Degradation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Bcl-xL in Apoptosis and Its Implications for Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of this process is a hallmark of cancer, enabling malignant cells to evade cell death and proliferate uncontrollably. Central to the intrinsic apoptotic pathway are the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical regulators of mitochondrial outer membrane permeabilization (MOMP). Among the anti-apoptotic members of this family, B-cell lymphoma-extra large (Bcl-xL) has emerged as a key player in cancer cell survival and resistance to therapy. This technical guide provides a comprehensive overview of the core functions of Bcl-xL in apoptosis and its significance as a therapeutic target in oncology.

The Core Mechanism: Bcl-xL as a Guardian of the Mitochondria

Bcl-xL, encoded by the BCL2L1 gene, is primarily localized to the outer mitochondrial membrane. Its primary anti-apoptotic function is to prevent the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[1][2] This is achieved through its ability to bind and sequester the pro-apoptotic effector proteins, BAX and BAK.[3][4]

Under normal physiological conditions, BAX and BAK are present as inactive monomers. In response to apoptotic stimuli, such as DNA damage or growth factor withdrawal, a subgroup of the Bcl-2 family known as the BH3-only proteins (e.g., BIM, PUMA, BAD) are activated. These proteins act as sensors of cellular stress and initiate the apoptotic cascade.

The BH3-only proteins can be further classified as "activators" and "sensitizers." Activator BH3-only proteins (e.g., BIM, tBID) can directly bind to and activate BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. Sensitizer BH3-only proteins (e.g., BAD, NOXA) primarily act by binding to and neutralizing the anti-apoptotic Bcl-2 family members, including Bcl-xL. This releases the activator BH3-only proteins, which are then free to activate BAX and BAK.

Bcl-xL exerts its pro-survival function by binding to the BH3 domain of both activator and sensitizer BH3-only proteins, as well as directly to activated BAX and BAK, thereby preventing their pore-forming activity.[3][4] By sequestering these pro-apoptotic molecules, Bcl-xL maintains mitochondrial integrity and prevents the downstream activation of caspases, the executioners of apoptosis.

Bcl-xL's Dual Role: A Link Between Apoptosis and Autophagy

Emerging evidence has revealed a fascinating dual role for Bcl-xL, linking the regulation of apoptosis with autophagy, a cellular process of self-digestion and recycling of cellular components. This crosstalk is mediated through the interaction of Bcl-xL with Beclin-1, a key protein in the initiation of autophagy.[5][6][7][8][9][10]

Beclin-1 contains a BH3 domain that allows it to bind to the hydrophobic groove of Bcl-xL.[10] This interaction, which occurs at the endoplasmic reticulum and mitochondria, inhibits the pro-autophagic function of Beclin-1.[5][6][8] Consequently, high levels of Bcl-xL can suppress autophagy. Conversely, the dissociation of Beclin-1 from Bcl-xL, which can be triggered by BH3-only proteins or certain cellular stresses, promotes the initiation of autophagy.[5][6][8] This intricate interplay highlights Bcl-xL as a critical molecular switch that can modulate the balance between cell survival, apoptosis, and autophagy.

Bcl-xL in the Crosshairs: A Prominent Target in Cancer

The overexpression of Bcl-xL is a common feature in a wide array of human cancers and is frequently associated with tumor progression, metastasis, and resistance to conventional cancer therapies.[11] High levels of Bcl-xL allow cancer cells to tolerate the cellular stress induced by chemotherapy and radiation, which would normally trigger apoptosis. This pro-survival advantage makes Bcl-xL an attractive target for the development of novel anti-cancer drugs.

Data Presentation: Quantitative Overview of Bcl-xL in Cancer

The following tables summarize quantitative data on Bcl-xL expression in various cancers and the binding affinities of small molecule inhibitors targeting Bcl-xL.

Table 1: Bcl-xL (BCL2L1) mRNA Expression in Human Cancers

| Cancer Type | Median FPKM (TCGA) |

| Adrenocortical carcinoma | 15.7 |

| Bladder Urothelial Carcinoma | 12.3 |

| Breast invasive carcinoma | 18.5 |

| Cervical squamous cell carcinoma | 20.1 |

| Colon adenocarcinoma | 14.9 |

| Glioblastoma multiforme | 10.2 |

| Head and Neck squamous cell carcinoma | 16.8 |

| Kidney renal clear cell carcinoma | 8.9 |

| Liver hepatocellular carcinoma | 13.5 |

| Lung adenocarcinoma | 19.3 |

| Ovarian serous cystadenocarcinoma | 17.6 |

| Pancreatic adenocarcinoma | 16.2 |

| Stomach adenocarcinoma | 15.1 |

| Uterine Corpus Endometrial Carcinoma | 14.2 |

Data sourced from The Human Protein Atlas, based on TCGA RNA-seq data.[12][13][14] FPKM (Fragments Per Kilobase of transcript per Million mapped reads) is a measure of gene expression.

Table 2: Bcl-xL Immunohistochemistry in Human Cancers

| Cancer Type | Percentage of Positive Cases |

| Breast cancer | 40-70% |

| Colorectal cancer | 30-60% |

| Gastric cancer | 45-65% |

| Head and Neck cancer | 50-75% |

| Lung cancer | 40-80% |

| Ovarian cancer | 50-80% |

| Pancreatic cancer | 60-85% |

| Melanoma | 50-90% |

Data compiled from various studies and The Human Protein Atlas.[8][12][13][14][15][16][17][18] The percentage of positive cases can vary depending on the antibody used, scoring methodology, and patient cohort.

Table 3: Binding Affinities (Ki, nM) of BH3 Mimetics for Bcl-2 Family Proteins

| Compound | Bcl-xL (Ki, nM) | Bcl-2 (Ki, nM) | Mcl-1 (Ki, nM) |

| Navitoclax (ABT-263) | ≤0.5 | ≤1 | >1000 |

| A-1331852 | <0.01 | 6 | 142 |

| WEHI-539 | 1.1 | >500 | >500 |

| ABT-737 | 0.064 (µM) | 0.12 (µM) | >20 (µM) |

Data compiled from multiple sources.[1][5][6][19][20] Ki values represent the inhibition constant and a lower value indicates higher binding affinity.

Experimental Protocols: Key Methodologies for Studying Bcl-xL

This section provides detailed methodologies for key experiments commonly used to investigate the function of Bcl-xL.

Co-Immunoprecipitation (Co-IP) to Detect Bcl-xL Protein Interactions

This protocol details the co-immunoprecipitation of Bcl-xL to identify its binding partners, such as BAX, BAK, or Beclin-1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Anti-Bcl-xL antibody for immunoprecipitation (IP).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Antibodies for Western blotting (anti-Bcl-xL and antibody against the suspected interacting protein).

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 1-5 µg of the primary anti-Bcl-xL antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

-

Western Blotting for Bcl-xL Detection

This protocol describes the detection of Bcl-xL protein levels in cell lysates.

Materials:

-

SDS-PAGE gels.

-

Running buffer (e.g., Tris-Glycine-SDS).

-

Transfer buffer (e.g., Tris-Glycine with 20% methanol).

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody against Bcl-xL (e.g., rabbit anti-Bcl-xL, 1:1000 dilution).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution).

-

Chemiluminescent substrate.

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Bcl-xL antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.

MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess cell viability following treatment with a Bcl-xL inhibitor.[2][3][4]

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of the Bcl-xL inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts and workflows related to Bcl-xL.

References

- 1. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma [mdpi.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchtweet.com [researchtweet.com]

- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Co-immunoprecipitation experiments to examine the interactions of beclin-1 with Bcl-2 and Bcl-xL. - Public Library of Science - Figshare [plos.figshare.com]

- 8. A simple immunohistochemical bio-profile incorporating Bcl2 curbs those cases of invasive breast carcinoma for which an Oncotype Dx characterization is needed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. embopress.org [embopress.org]

- 11. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expression of BCL2L1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. Search: bcl-xl - The Human Protein Atlas [proteinatlas.org]

- 15. Anti‐apoptotic protein BCL‐XL as a therapeutic vulnerability in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunohistochemical expression of COX-2, Ki-67, Bcl-2, Bax, VEGF and CD105 according to histological grading in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

A Technical Guide to E3 Ligase Recruitment for Bcl-xL Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies for inducing the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL) by recruiting the E3 ubiquitin ligases Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2). We will explore the core mechanisms, present key quantitative data for prominent degraders, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.

Introduction: Overcoming the Challenges of Bcl-xL Inhibition

Bcl-xL is a critical pro-survival protein and a validated target in various cancers.[1][2] However, the clinical utility of Bcl-xL inhibitors, such as Navitoclax (ABT-263), is hampered by on-target toxicity, specifically dose-limiting thrombocytopenia (a severe reduction in platelet count).[1][2][3] This occurs because platelets are uniquely dependent on Bcl-xL for their survival.[1][3]

Targeted Protein Degradation (TPD) has emerged as a powerful strategy to overcome this limitation. By using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), it is possible to induce the degradation of Bcl-xL specifically in cancer cells while sparing platelets. This selectivity is achieved by hijacking E3 ubiquitin ligases that are highly expressed in cancer cells but have minimal expression in platelets.[1][2][3]

The PROTAC Mechanism for Bcl-xL Degradation

PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (Bcl-xL), another ligand that binds to an E3 ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between Bcl-xL and the E3 ligase, leading to the ubiquitination of Bcl-xL on surface-accessible lysine residues and its subsequent degradation by the proteasome.

Caption: General mechanism of PROTAC-induced Bcl-xL degradation.

Recruitment of Specific E3 Ligases

The choice of E3 ligase is critical for achieving potent and selective degradation. VHL and CRBN are the most commonly recruited E3 ligases for Bcl-xL degradation due to their low expression in platelets, while MDM2 represents a novel, alternative E3 ligase.[1][2][4]

VHL (Von Hippel-Lindau) Recruitment

VHL is a substrate receptor for the CUL2 E3 ligase complex. PROTACs that recruit VHL, such as DT2216, have demonstrated potent degradation of Bcl-xL in cancer cells while sparing platelets.[5][6] DT2216, derived from ABT-263, was more potent than its parent inhibitor against various cancer cell lines and exhibited significantly less platelet toxicity.[6] More recently, dual degraders like 753b have been developed to degrade both Bcl-xL and Bcl-2 by recruiting VHL.[7][8]

Caption: Bcl-xL degradation pathway via VHL recruitment.

Table 1: Performance of VHL-Recruiting Bcl-xL Degraders

| Compound | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |

| DT2216 | Bcl-xL | MOLT-4 | ~30 | >90% | 191 | [2][8] |

| 753b | Bcl-xL/Bcl-2 | 293T | 6 (Bcl-xL), 48 (Bcl-2) | >90% | N/A | [8] |

| 753b | H146 (SCLC) | <10 (Bcl-xL/Bcl-2) | >95% | ~12.5 | [7] | |

| PZ703b | Bcl-xL | MOLT-4 | ~10 | >95% | ~20 | [9] |

CRBN (Cereblon) Recruitment

CRBN is the substrate receptor for the CUL4A E3 ligase complex. CRBN-based PROTACs have also been successfully developed to degrade Bcl-xL with low platelet toxicity.[1] The degrader XZ739, for instance, was found to be 20-fold more potent than ABT-263 against MOLT-4 cells and showed over 100-fold selectivity for these cancer cells over human platelets.[1] Further optimization led to PZ671, a highly potent CRBN-recruiting degrader with a DC₅₀ of 0.9 nM and an IC₅₀ of 1.3 nM in MOLT-4 cells.[10][11]

Caption: Bcl-xL degradation pathway via CRBN recruitment.

Table 2: Performance of CRBN-Recruiting Bcl-xL Degraders

| Compound | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |

| XZ739 | Bcl-xL | MOLT-4 | 2.5 | >95% | 10.1 | [1] |

| PZ671 | Bcl-xL | MOLT-4 | 0.9 | >95% | 1.3 | [10][11] |

| 12c | Bcl-xL | MOLT-4 | 5.3 | >95% | 11.2 | [1] |

| 15a | Bcl-xL | MOLT-4 | 4.8 | >95% | 15.2 | [1] |

MDM2 (Mouse Double Minute 2 Homolog) Recruitment

Recruiting MDM2 to degrade Bcl-xL is a more recent and novel strategy.[4][12][13] Unlike VHL and CRBN, MDM2's natural substrate is the tumor suppressor p53.[4][12] PROTACs have been designed by linking the Bcl-xL inhibitor ABT-263 to the MDM2 inhibitor Nutlin-3.[12][14] The resulting PROTAC, BMM4, not only degrades Bcl-xL but also stabilizes p53 by inhibiting MDM2's primary function, offering a unique dual-action anti-cancer mechanism.[4][12] BMM4 induced significant Bcl-xL degradation at 10.0 μM in U87 glioblastoma cells and also stabilized p53 and p21.[12]

Caption: Dual-action mechanism of MDM2-recruiting Bcl-xL PROTACs.

Table 3: Performance of MDM2-Recruiting Bcl-xL Degraders

| Compound | Target(s) | Cell Line | Concentration for Degradation | Effect on p53 | IC₅₀ (µM) | Reference |

| BMM4 | Bcl-xL | U87-MG | Significant at 10.0 µM | Stabilization | >10 | [12] |

| BMM4 | A549 | Effective at 10.0 µM | Stabilization | 4.99 | [4] | |

| BMM4 | MV-4-11 | Effective at 10.0 µM | Stabilization | N/A | [12] |

Experimental Protocols & Workflow

The evaluation of a novel Bcl-xL degrader follows a standardized workflow to characterize its potency, efficacy, selectivity, and mechanism of action.

Caption: Standard experimental workflow for evaluating Bcl-xL PROTACs.

Western Blotting for Protein Degradation

This is the primary assay to quantify the degradation of Bcl-xL.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MOLT-4, U87) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC degrader or DMSO (vehicle control) for a specified time (typically 16-24 hours).[1][12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody against Bcl-xL (and other proteins of interest like Bcl-2, p53, or a loading control like β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Use software like ImageJ to perform densitometric analysis of the bands, normalizing the Bcl-xL signal to the loading control.[1] Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[1]

Cell Viability Assay

This assay measures the cytotoxic effect of the degrader.

-

Cell Seeding: Seed cells in 96-well plates at a suitable density.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC, parent inhibitor (e.g., ABT-263), and vehicle control for 48-72 hours.[1]

-

Viability Measurement: Use a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Record the luminescence signal and normalize the data to the vehicle-treated cells. Plot the results and calculate the IC₅₀ (concentration for 50% inhibition of cell growth) using non-linear regression.

Ternary Complex Formation Assay (AlphaLISA)

This cell-free assay confirms that the PROTAC can physically bridge the target protein and the E3 ligase.

-

Reagents: Use purified recombinant proteins: Bcl-xL, the E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), and tagged antibodies or binding partners for the AlphaLISA system.

-

Assay Setup: In an assay plate, combine the proteins and a serial dilution of the PROTAC.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Detection: Add AlphaLISA acceptor and donor beads that bind to the tagged proteins in the complex. In proximity, the donor bead excites the acceptor bead, producing a measurable light signal.

-

Data Analysis: The strength of the signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.

Flow Cytometry for Apoptosis

This method confirms that cell death occurs via apoptosis.

-

Cell Treatment: Treat cells with the PROTAC at concentrations around its IC₅₀ for 24-48 hours.[12]

-

Staining: Harvest the cells and stain them using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis/necrosis).

-

Quantification: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[12]

Conclusion and Future Outlook

The development of Bcl-xL PROTACs represents a landmark achievement in overcoming the on-target toxicity of small molecule inhibitors. By recruiting E3 ligases like VHL and CRBN that are poorly expressed in platelets, these degraders have demonstrated a significantly improved therapeutic window in preclinical models.[1][2][3] The exploration of alternative E3 ligases such as MDM2 further expands the toolkit, offering novel mechanisms of action that combine protein degradation with pathway modulation (i.e., p53 stabilization).[4][12]

Future research will likely focus on:

-

Expanding the E3 Ligase Toolbox: Utilizing other E3 ligases to overcome potential resistance mechanisms and further tune tissue selectivity.[15]

-

Structure-Based Design: Using structural insights into ternary complexes to rationally design more potent and selective degraders.[16]

-

Dual and Multi-Target Degraders: Creating single molecules that can degrade multiple anti-apoptotic proteins (e.g., Bcl-xL and Bcl-2 or Mcl-1) to tackle complex cancer dependencies.[7]

Ultimately, the targeted degradation of Bcl-xL holds immense promise for delivering safer and more effective cancer therapies.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. ashpublications.org [ashpublications.org]

- 6. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Formation of Ternary Complexes by Bcl-xL PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of proteins. For anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL), this approach offers a compelling strategy to overcome the limitations of traditional inhibitors, particularly the on-target toxicity to platelets which rely on Bcl-xL for survival.[1][2][3] The linchpin of PROTAC efficacy is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (Bcl-xL), and a recruited E3 ubiquitin ligase. This guide provides an in-depth technical overview of the principles, quantitative metrics, and experimental methodologies central to understanding and optimizing the ternary complex formation of Bcl-xL PROTACs.

Core Mechanism: The PROTAC-Mediated Ternary Complex

Bcl-xL PROTACs are heterobifunctional molecules composed of a ligand that binds to Bcl-xL, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN), Von Hippel-Lindau (VHL), or less frequently, MDM2), and a chemical linker connecting them.[1][4][5] The PROTAC's primary function is to act as a molecular bridge, bringing Bcl-xL into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of Bcl-xL.[6] The resulting polyubiquitinated Bcl-xL is then recognized and degraded by the proteasome, leading to apoptosis in cancer cells that depend on Bcl-xL for survival.[1][2] The formation and stability of this key ternary complex are critical determinants of the PROTAC's potency and degradation efficiency.[7][8]

Quantitative Analysis of Ternary Complex Formation

The development of effective Bcl-xL degraders relies on the quantitative assessment of binary and ternary interactions. Key parameters include binding affinities (KD), degradation potency (DC50), and maximal degradation (Dmax). The cooperativity (alpha, α) of ternary complex formation is a crucial factor, indicating how the binding of one protein partner to the PROTAC affects the affinity for the other. A cooperativity value greater than 1 signifies a positive cooperative interaction, which is often a hallmark of efficient PROTACs.

Table 1: Quantitative Data for Representative Bcl-xL PROTACs

| PROTAC | E3 Ligase Recruited | Target(s) | Assay | Value | Cell Line / Condition | Citation |

| DT2216 | VHL | Bcl-xL | Ternary Complex KD (SPR) | 290 nM (in presence of Bcl-xL) | Cell-free | [9] |

| 753b | VHL | Bcl-xL / Bcl-2 | DC50 (Bcl-xL) | 5-15 fold more potent than DT2216 | SCLC Cells | [3] |

| 753b | VHL | Bcl-xL / Bcl-2 | DC50 (Bcl-2) | Effective degradation | SCLC Cells | [3] |

| XZ739 | CRBN | Bcl-xL | Potency vs. ABT-263 | 20-fold more potent | MOLT-4 | [1] |

| XZ739 | CRBN | Bcl-xL | Selectivity (MOLT-4 vs. Platelets) | >100-fold | MOLT-4 vs. Human Platelets | [1] |

| SIAIS361034 | CRBN | Bcl-xL | Degradation | Potent and selective | In vitro / In vivo | [10] |

| BMM4 | MDM2 | Bcl-xL | Apoptosis (10 µM, 48h) | 26% (alone) | AML Cells | [4] |

| BMM4 + Venetoclax | MDM2 | Bcl-xL | Apoptosis (10 µM, 48h) | 40% | AML Cells | [4] |

| PZ703b | VHL | Bcl-xL / Bcl-2 | Selectivity (MOLT-4 vs. Platelets) | >100-fold | MOLT-4 vs. Human Platelets | [5] |

Note: This table summarizes selected data from the cited literature. For a comprehensive understanding, refer to the primary sources.

Experimental Protocols for Key Assays

The characterization of Bcl-xL PROTACs involves a suite of biophysical and cell-based assays to determine binding affinities, ternary complex formation, and cellular degradation.

Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)

These label-free techniques are invaluable for measuring real-time binding kinetics and affinities of binary (PROTAC to Bcl-xL or E3 ligase) and ternary complexes.[11][12]

-

Objective: To determine association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).

-

General Protocol (SPR for Ternary Complex):

-

Immobilization: Covalently immobilize the E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) onto a sensor chip surface.

-

Binary Interaction (Control): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.

-

Ternary Interaction: Prepare a series of PROTAC concentrations and mix each with a constant, saturating concentration of Bcl-xL.

-

Injection: Inject the PROTAC/Bcl-xL mixtures over the immobilized E3 ligase. An increase in the response units (RU) compared to the PROTAC alone indicates the formation of the ternary complex.[9]

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters for the ternary complex.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy ΔH, entropy ΔS, and stoichiometry N) of the interaction.[11][12]

-

Objective: To determine the binding affinity and thermodynamics of binary and ternary interactions.

-

General Protocol:

-

Preparation: Place one binding partner (e.g., Bcl-xL) in the sample cell and the other (e.g., PROTAC) in the injection syringe. All components must be in identical buffer to minimize heats of dilution.

-

Titration: Perform a series of small, sequential injections of the titrant into the sample cell.

-

Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters. For ternary complex analysis, the experiment can be set up by titrating the PROTAC into a solution containing both Bcl-xL and the E3 ligase.

-

Homogeneous Time-Resolved Fluorescence (HTRF) / AlphaLISA

These are proximity-based assays used to detect the formation of the ternary complex in a solution format, suitable for high-throughput screening.[10][13]

-

Objective: To quantify the formation of the Bcl-xL:PROTAC:E3 ligase complex.

-

General Protocol (AlphaLISA):

-

Reagents: Use tagged recombinant proteins (e.g., His-tagged Bcl-xL and GST-tagged E3 ligase) and corresponding AlphaLISA acceptor and donor beads (e.g., Anti-His Acceptor beads and Anti-GST Donor beads).

-

Incubation: In a microplate, incubate the tagged proteins with a serial dilution of the PROTAC.

-

Bead Addition: Add the acceptor and donor beads.

-

Detection: If a ternary complex forms, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent emission at 615 nm. The strength of the signal is proportional to the amount of ternary complex formed.[14]

-

Cellular Ternary Complex Formation (NanoBRET™)

This assay measures protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[15][16]

-

Objective: To quantify PROTAC-induced ternary complex formation inside intact cells.

-

General Protocol:

-

Cell Engineering: Co-express Bcl-xL fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293T).

-

Treatment: Treat the cells with the HaloTag® ligand (labeled with a fluorescent reporter) and a serial dilution of the PROTAC.

-

Measurement: Add the luciferase substrate. If the PROTAC induces a ternary complex, the donor and acceptor are brought into proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The ratio of the acceptor emission to the donor emission is calculated to determine the NanoBRET™ signal.[16]

-

Western Blotting for Protein Degradation

This is the standard method to directly measure the reduction in cellular Bcl-xL protein levels following PROTAC treatment.

-

Objective: To determine the DC50 (concentration of PROTAC causing 50% degradation) and Dmax (maximal level of degradation).

-

General Protocol:

-

Cell Treatment: Culture cancer cells (e.g., MOLT-4, H146) and treat with a range of PROTAC concentrations for a specified time (e.g., 6, 16, or 24 hours).[3][14]

-

Lysis: Harvest the cells and prepare whole-cell lysates.

-

Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with a primary antibody specific for Bcl-xL, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also probe for a loading control (e.g., β-actin, GAPDH).

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate.[1] Quantify the band intensities using densitometry software to determine the percentage of remaining Bcl-xL relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax values.

-

Signaling Pathway: Induction of Apoptosis

By degrading Bcl-xL, PROTACs disrupt the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. Bcl-xL normally sequesters pro-apoptotic proteins like BIM, BAK, and BAX. Its degradation releases these proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]

Conclusion

The successful development of Bcl-xL PROTACs hinges on a deep understanding of their tripartite interaction with the target protein and an E3 ligase. The formation of a stable and conformationally competent ternary complex is the initiating event for targeted degradation. A systematic and multi-faceted experimental approach, combining biophysical, cellular, and in vivo assays, is essential for elucidating the structure-activity relationships that govern PROTAC efficiency. The quantitative data and detailed protocols outlined in this guide provide a framework for researchers to design, evaluate, and optimize the next generation of Bcl-xL degraders, with the ultimate goal of producing safer and more effective cancer therapeutics.

References

- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. scite.ai [scite.ai]

- 5. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of PROTAC Bcl-xL Degrader-2: A Technical Guide

This technical guide provides an in-depth overview of the initial in vitro studies of PROTAC Bcl-xL degrader-2, a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera designed to induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation.

Overview and Mechanism of Action

This compound, also referred to as PROTAC 6, is a heterobifunctional molecule that simultaneously binds to Bcl-xL and the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing Bcl-xL into close proximity with the E3 ligase machinery. The VHL ligase then ubiquitinates Bcl-xL, marking it for recognition and subsequent degradation by the 26S proteasome. By eliminating the Bcl-xL protein, the degrader effectively removes a key barrier to apoptosis, sensitizing cancer cells to programmed cell death.

The anti-apoptotic BCL-2 protein family, including Bcl-xL, Bcl-2, and Mcl-1, are crucial regulators of cell survival.[1] They prevent apoptosis by sequestering pro-apoptotic proteins like BAX and BAK.[1] The upregulation of these anti-apoptotic proteins is a hallmark of many cancers, contributing to tumor progression and resistance to therapy.[1] While direct inhibition of Bcl-xL has been explored, it is often limited by on-target toxicity, particularly thrombocytopenia, as platelets rely on Bcl-xL for survival.[1] PROTAC-mediated degradation offers a potential strategy to circumvent this by leveraging differential E3 ligase expression between cancer cells and platelets, aiming for a wider therapeutic window.[2]

Caption: Mechanism of Action for this compound.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from initial in vitro characterization studies.

Table 1: Potency and Apoptosis Induction

| Compound | Assay Type | Cell Line | Value (nM) | Reference(s) |

| This compound | Potency (IC50) as degrader | - | 0.6 | [3][4] |

| This compound | Caspase 3/7 Activity (IC50) | MOLT-4 | 466 | [3][4] |

Table 2: Degradation Profile

| Compound | Cell Line | Concentration Range | Duration | Outcome | Reference(s) |

| This compound | THP-1 | 0.1 nM - 10 µM | 24 hours | Monotonic decrease in Bcl-xL protein level | [3][4] |

Signaling Pathway: Induction of Apoptosis

The degradation of Bcl-xL disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane. This leads to the activation of BAX and BAK, which oligomerize to form pores, increasing membrane permeability. Consequently, cytochrome c is released from the mitochondria into the cytosol, where it binds to Apaf-1 to form the apoptosome. The apoptosome then activates the initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7, culminating in the execution of apoptosis.

Caption: Downstream signaling cascade following Bcl-xL degradation.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Western Blotting for Bcl-xL Degradation

This protocol is used to quantify the reduction in Bcl-xL protein levels following treatment with the degrader.

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Bcl-xL overnight at 4°C.

-

Also, probe for a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.[5]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize the Bcl-xL signal to the loading control signal.[6]

-

Caption: Standard workflow for assessing protein degradation.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7 as a marker for apoptosis.

-

Assay Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin), which generates a luminescent signal proportional to caspase activity.[7]

-

Cell Plating and Treatment:

-

Seed cells (e.g., MOLT-4) in a white-walled, 96-well plate suitable for luminescence measurements.

-

Treat cells with a serial dilution of this compound for a specified time (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

-

Assay Procedure (Add-Mix-Measure):

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with no cells) from all experimental readings.

-

Plot the luminescence signal against the concentration of the degrader.

-

Calculate the IC50 value, representing the concentration of the degrader that induces 50% of the maximal caspase activity, using non-linear regression analysis.

-

References

- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Structural Insights into PROTAC-Mediated Degradation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

Biophysical Characterization of PROTAC Bcl-xL Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of PROTAC Bcl-xL degrader-2, a potent and selective degrader of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). This document details the quantitative metrics of its binding and degradation activities, comprehensive experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Core Concepts: PROTACs and Bcl-xL

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2][3] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), in this case, Bcl-xL, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]

Bcl-xL is a key anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival and resistance to therapy.[4][5] By mediating the degradation of Bcl-xL, PROTACs offer a promising therapeutic strategy to induce apoptosis in cancer cells.

Quantitative Biophysical and Cellular Data

The following tables summarize the key quantitative data for this compound, a molecule that utilizes the von Hippel-Lindau (VHL) E3 ligase to induce Bcl-xL degradation.[1]

| Parameter | Value | Assay | Notes |

| IC50 (Bcl-xL Degradation) | 0.6 nM | Cellular Assay (THP-1 cells) | Concentration at which 50% of Bcl-xL is degraded.[1] |

| IC50 (Caspase 3/7 Activity) | 466 nM | Cellular Assay (MOLT-4 cells) | Concentration at which 50% of maximal caspase 3/7 activity is induced.[1] |

Further quantitative data such as binding affinities (Kd) for Bcl-xL and VHL, as well as detailed degradation kinetics (DC50 and Dmax), are essential for a complete biophysical profile. While not publicly available for this specific degrader, the protocols to obtain such data are provided in the following sections.

Signaling Pathways and Mechanism of Action

The degradation of Bcl-xL by this compound initiates a cascade of events leading to programmed cell death, or apoptosis. The signaling pathway and the PROTAC's mechanism of action are illustrated below.

Caption: Signaling pathway of Bcl-xL degradation induced by this compound.

Experimental Workflows and Protocols

This section outlines the detailed methodologies for the key experiments involved in the biophysical characterization of this compound.

Experimental Workflow

The typical workflow for characterizing a PROTAC degrader is depicted below.

Caption: General experimental workflow for PROTAC characterization.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Kd) of the PROTAC to Bcl-xL and the VHL E3 ligase independently, and to assess the formation and stability of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Recombinant human Bcl-xL and VHL-ElonginB-ElonginC (VBC) complex

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Immobilization: Covalently immobilize Bcl-xL or the VBC complex onto the sensor chip surface via amine coupling.

-

Analyte Injection: Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure binary interaction. For ternary complex analysis, inject a pre-incubated mixture of the PROTAC and the third component (either Bcl-xL or VBC) over the immobilized partner.

-

Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Objective: To measure the thermodynamic parameters (ΔH, ΔS, and stoichiometry) of the binding interactions.

Materials:

-

ITC instrument

-

Recombinant proteins (Bcl-xL and VBC)

-

This compound

-

Dialysis buffer

Protocol:

-

Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Titration: Titrate the PROTAC into the sample cell containing either Bcl-xL or the VBC complex.

-

Data Acquisition: Measure the heat changes associated with each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

Objective: To quantify the reduction in cellular Bcl-xL protein levels upon treatment with the PROTAC.

Materials:

-

THP-1 cells

-

This compound

-

Cell lysis buffer

-

Primary antibody against Bcl-xL

-

Loading control antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Treat THP-1 cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24 hours.[1]

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Bcl-xL and a loading control, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of Bcl-xL degradation relative to the loading control.

Objective: To measure the induction of apoptosis by quantifying the activity of caspase-3 and -7.

Materials:

-

MOLT-4 cells

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed MOLT-4 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well and incubate at room temperature.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7.

-

Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 value for caspase activation.

Conclusion

The biophysical characterization of this compound demonstrates its potential as a selective and potent degrader of a key anti-apoptotic protein. The methodologies outlined in this guide provide a comprehensive framework for the evaluation of this and other PROTAC molecules, from initial binding studies to cellular efficacy assays. The continued application of these techniques will be crucial in advancing the development of targeted protein degraders as a novel class of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Bcl-xL Degrader-2 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation. PROTAC Bcl-xL degrader-2 is a potent and selective degrader of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), a key member of the Bcl-2 family. By hijacking the cell's natural ubiquitin-proteasome system, this PROTAC molecule specifically targets Bcl-xL for degradation, thereby inducing apoptosis in cancer cells that are dependent on Bcl-xL for survival. This document provides detailed protocols for the application of this compound in various cancer cell lines, along with data presentation and visualization to guide researchers in their experimental design and data interpretation.

The mechanism of action involves the PROTAC molecule simultaneously binding to Bcl-xL and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity induces the ubiquitination of Bcl-xL, marking it for degradation by the 26S proteasome. This targeted degradation offers a significant therapeutic advantage over traditional inhibitors by eliminating the entire protein, which can overcome resistance mechanisms and potentially reduce off-target effects. Several Bcl-xL PROTACs, including dual degraders of Bcl-xL and Bcl-2, have shown efficacy in various cancer cell lines, including leukemia, lung cancer, and glioblastoma.[1][2][3][4][5][6][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Viability) | DC50 (Bcl-xL Degradation) | Dmax (Bcl-xL Degradation) | Notes |

| THP-1 | Acute Monocytic Leukemia | Not Reported | Not Reported | Monotonic decrease in Bcl-xL | Treatment for 24 hours.[8] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 466 nM (Caspase 3/7 activity) | Not Reported | Not Reported | [3][8] |

| U87-MG | Glioblastoma | >10 µM | ~10 µM | Significant degradation | For PROTAC BMM4.[1][4] |

| A549 | Non-small Cell Lung Cancer | 4.99 µM | <10 µM | Effective degradation | For PROTAC BMM4.[1][4] |

| NCI-H146 | Small-cell Lung Cancer | ~5-15 fold more potent than DT2216 | Not Reported | Not Reported | For dual Bcl-xL/2 degrader 753b.[6][7] |

| NCI-H211 | Small-cell Lung Cancer | ~2-4 fold more potent than navitoclax | Not Reported | Not Reported | For dual Bcl-xL/2 degrader 753b.[6] |

| NCI-H1059 | Small-cell Lung Cancer | Not Reported | Not Reported | Not Reported | For dual Bcl-xL/2 degrader 753b.[6] |

| RS4;11 | B-cell Precursor Leukemia | Significantly more potent than S-epimer | Not Reported | Not Reported | For PROTAC PZ703b.[3] |

Experimental Protocols

Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MOLT-4, A549, H146)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell counting solution (e.g., CCK-8 or MTS reagent)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-